

1-(2-Bromo-5-chlorophenyl)ethanone chemical structure

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Compound of Interest

Compound Name:	1-(2-Bromo-5-chlorophenyl)ethanone
Cat. No.:	B1281923

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An In-Depth Technical Guide to **1-(2-Bromo-5-chlorophenyl)ethanone**: A Keystone Intermediate in Synthetic Chemistry

Introduction

1-(2-Bromo-5-chlorophenyl)ethanone, also known by its synonym 2'-Bromo-5'-chloroacetophenone, is a halogenated aromatic ketone that serves as a highly versatile and valuable intermediate in the landscape of organic synthesis.^{[1][2]} Its strategic placement of bromo, chloro, and acetyl functional groups on a phenyl ring imparts a unique reactivity profile, making it a crucial building block for constructing complex molecular architectures.^[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, spectral characteristics, and applications, with a focus on its utility in medicinal chemistry and materials science.^[1]

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its effective use in research and development. **1-(2-Bromo-5-chlorophenyl)ethanone** is registered under CAS Number 935-99-9.^{[2][3]} The key identifiers and properties are summarized below.

Chemical Structure

The structure features an ethanone (acetyl) group at position 1, a bromine atom at position 2, and a chlorine atom at position 5 of the phenyl ring. This specific substitution pattern is critical to its chemical behavior.

Caption: Chemical structure of **1-(2-Bromo-5-chlorophenyl)ethanone**.

Physicochemical Data

Property	Value	Source
CAS Number	935-99-9	[2]
Molecular Formula	C ₈ H ₆ BrClO	[1] [2]
Molecular Weight	233.49 g/mol	[1] [2]
IUPAC Name	1-(2-bromo-5-chlorophenyl)ethanone	[2]
Appearance	Solid	[1]
SMILES	CC(=O)C1=C(C=CC(=C1)Cl)Br	[2]
InChIKey	BCQAWQMDMPBDBW-UHFFFAOYSA-N	[2]

Synthesis and Mechanistic Considerations

The synthesis of α -haloketones is a well-established field in organic chemistry. While specific, proprietary synthesis routes for **1-(2-Bromo-5-chlorophenyl)ethanone** may vary, a common and logical approach involves the selective bromination of a suitable acetophenone precursor.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins with the disconnection of the C-Br bond, identifying 1-(5-chlorophenyl)ethanone as the immediate precursor. This precursor can be synthesized via Friedel-Crafts acylation of chlorobenzene. However, controlling the regioselectivity of acylation can be challenging. A more direct and controllable laboratory-scale synthesis often involves the bromination of a commercially available substituted acetophenone.

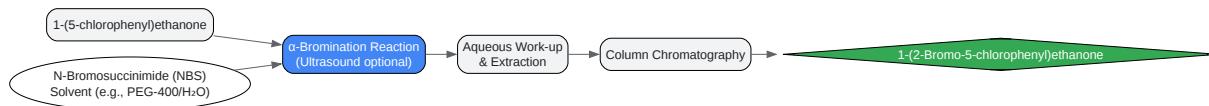
Generalized Laboratory Synthesis Protocol

A widely used method for the α -bromination of aromatic ketones involves using N-Bromosuccinimide (NBS) as a brominating agent, often in a suitable solvent and sometimes with a radical initiator or acid catalyst.[4]

Reaction: 1-(5-chlorophenyl)ethanone + NBS \rightarrow **1-(2-Bromo-5-chlorophenyl)ethanone** + Succinimide

Step-by-Step Protocol:

- **Dissolution:** Dissolve 1-(5-chlorophenyl)ethanone (1.0 eq) in a suitable solvent such as a mixture of PEG-400 and water.[4]
- **Reagent Addition:** Add N-Bromosuccinimide (1.0 eq) to the solution with stirring. For some substrates, a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst may be required to facilitate the reaction.
- **Reaction Conditions:** The reaction mixture can be stirred at room temperature or gently heated. The use of ultrasound has been reported to enhance reaction rates and yields for similar transformations.[4]
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure **1-(2-Bromo-5-chlorophenyl)ethanone**.



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Caption: Generalized workflow for the synthesis of the target compound.

Spectral Analysis

Spectroscopic data is essential for the structural confirmation of the synthesized compound. While a dedicated, publicly available spectrum for **1-(2-Bromo-5-chlorophenyl)ethanone** is not consistently found, its expected spectral characteristics can be inferred from data on closely related analogs like 2-bromo-1-(aryl)ethanones.^{[4][5][6]}

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber	Rationale
¹ H NMR	-CH ₃ (acetyl protons)	δ 2.5 - 2.7 ppm (singlet)	Protons of the methyl group adjacent to the carbonyl.
Aromatic protons	δ 7.3 - 7.8 ppm (multiplets)	Protons on the substituted phenyl ring, showing complex splitting patterns due to Br and Cl substitution.	
¹³ C NMR	-CH ₃ (acetyl carbon)	δ ~26-30 ppm	Carbon of the methyl group.
Aromatic carbons	δ ~128-140 ppm	Carbons of the phenyl ring.	
C=O (carbonyl carbon)	δ ~190-195 ppm	Carbonyl carbon, deshielded due to the electronegative oxygen.	
IR Spectroscopy	C=O Stretch	~1690 - 1710 cm ⁻¹	Strong absorption characteristic of an aryl ketone carbonyl group.
C-Br Stretch	~500 - 600 cm ⁻¹	Absorption in the fingerprint region.	
C-Cl Stretch	~600 - 800 cm ⁻¹	Absorption in the fingerprint region.	
Mass Spectrometry (EI)	Molecular Ion (M ⁺)	m/z 232, 234, 236	Shows a characteristic isotopic pattern due to the presence of one bromine (⁷⁹ Br/ ⁸¹ Br)

and one chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$) atom.

Key Fragment	$[\text{M}-\text{CH}_3]^+$	Loss of the methyl group.
Key Fragment	$[\text{M}-\text{COCH}_3]^+$	Loss of the acetyl group, resulting in the bromochlorophenyl cation.

Applications in Research and Drug Development

The synthetic utility of **1-(2-Bromo-5-chlorophenyl)ethanone** arises from its multiple reactive sites. The α -bromo ketone is a potent electrophile, the aromatic ring can participate in cross-coupling reactions, and the carbonyl group can undergo various transformations.

Intermediate in Heterocyclic Synthesis

This compound is an ideal precursor for synthesizing a wide range of heterocyclic compounds, many of which are scaffolds for biologically active molecules.[\[1\]](#)

- Thiazoles: Reaction with thioamides or thioureas provides access to substituted aminothiazole rings, a common motif in pharmaceuticals.
- Pyrazoles: Condensation with hydrazine derivatives can yield pyrazole structures.[\[1\]](#)
- Imidazoles: Can be used in the Hantzsch synthesis or related methods to form imidazole rings.

Precursor for Active Pharmaceutical Ingredients (APIs)

The halogenated phenyl ring is a key feature in many modern drugs. The bromo and chloro substituents can modulate the electronic properties and lipophilicity of a final molecule, potentially improving its pharmacokinetic profile. Derivatives of similar bromo- and chloro-substituted acetophenones have been investigated for a range of biological activities:

- Antimicrobial and Antifungal Activity: The core structure can be elaborated to produce compounds with potential antibacterial and antifungal properties.[1]
- Anticancer Potential: Halogenated aromatic compounds are prevalent in oncology drug candidates. This intermediate serves as a starting point for synthesizing novel kinase inhibitors or other agents targeting cancer pathways.[1]

Safety and Handling

As a reactive halogenated ketone, **1-(2-Bromo-5-chlorophenyl)ethanone** must be handled with appropriate care in a laboratory setting.

- GHS Hazard Classification: According to aggregated data, this compound is classified as hazardous.[2]
 - H302: Harmful if swallowed.[2]
 - H319: Causes serious eye irritation.[2]
 - H315: Causes skin irritation.[7]
 - H335: May cause respiratory irritation.[7]
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
 - Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][10]
 - Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[8][11]
- First Aid:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[8][11]

- Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[8][11]
- Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10][11]
- Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor if you feel unwell.[8][11]

Conclusion

1-(2-Bromo-5-chlorophenyl)ethanone is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined reactivity, stemming from the interplay of its functional groups, provides chemists with a reliable and versatile platform for the synthesis of novel compounds with significant biological and material potential. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for harnessing its full synthetic power in advancing scientific research.

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